molecular formula C15H13N3O B3271489 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 54980-93-7

2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B3271489
CAS RN: 54980-93-7
M. Wt: 251.28 g/mol
InChI Key: DMNSXPFZWMEQSV-UHFFFAOYSA-N
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Description

“2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide” is not detailed in the retrieved papers.


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The specific chemical reactions involving “2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide” are not detailed in the retrieved papers.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . The specific physical and chemical properties of “2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide” are not detailed in the retrieved papers.

Scientific Research Applications

Antibacterial Agents

Antioxidant Agents

  • Compounds including 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide structures have shown good antioxidant activity in in-vitro tests (Naraboli & Biradar, 2017).

pKa Determination and Drug Precursors

  • The compound has been used in the determination of pKa values of newly synthesized drug precursors (Duran & Canbaz, 2013).

Antitumor Activity

  • Various derivatives have been synthesized and evaluated for potential antitumor activity against several cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

  • New heterocyclic benzimidazole derivatives, including this compound, have been synthesized and evaluated for their potential as corrosion inhibitors (Rouifi et al., 2020).

Antimicrobial Activity

  • The compound has been utilized in synthesizing new derivatives with promising antimicrobial activities (Fahim & Ismael, 2019).

Antifungal Agents

  • Imidazole derivatives targeting dihydropteroate synthase enzyme, including this compound, have been synthesized and shown appreciable antibacterial activity (Daraji et al., 2021).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological system they interact with . Some imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific mechanism of action of “2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide” is not detailed in the retrieved papers.

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure . Some imidazole derivatives are commercially available drugs in the market . The specific safety and hazards of “2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide” are not detailed in the retrieved papers.

properties

IUPAC Name

2-(2-phenylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-14(19)10-18-13-9-5-4-8-12(13)17-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNSXPFZWMEQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287102
Record name 2-Phenyl-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54980-93-7
Record name 2-Phenyl-1H-benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54980-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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